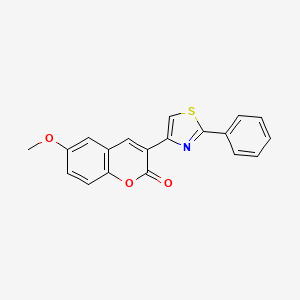
6-Methoxy-3-(2-phenyl-1,3-thiazol-4-yl)-2H-chromen-2-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
6-Methoxy-3-(2-phenyl-1,3-thiazol-4-yl)-2H-chromen-2-one is a heterocyclic compound that has garnered interest due to its unique structural features and potential applications in various fields. This compound is characterized by the presence of a chromenone core, a thiazole ring, and a methoxy group, which contribute to its diverse chemical and biological properties.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 6-Methoxy-3-(2-phenyl-1,3-thiazol-4-yl)-2H-chromen-2-one typically involves multi-step reactions starting from readily available precursors. One common synthetic route includes the condensation of 2-hydroxyacetophenone with a thioamide derivative under acidic conditions to form the thiazole ring. This intermediate is then subjected to cyclization with an appropriate aldehyde to yield the final chromenone structure. The reaction conditions often involve the use of catalysts such as p-toluenesulfonic acid and solvents like ethanol or acetic acid.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. Optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial to maximize yield and purity. Continuous flow reactors and automated synthesis platforms can be employed to enhance efficiency and scalability.
Análisis De Reacciones Químicas
Types of Reactions
6-Methoxy-3-(2-phenyl-1,3-thiazol-4-yl)-2H-chromen-2-one undergoes various chemical reactions, including:
Oxidation: The methoxy group can be oxidized to form a hydroxyl group under specific conditions.
Reduction: The chromenone core can be reduced to form dihydro derivatives.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic medium.
Reduction: Catalytic hydrogenation using palladium on carbon or lithium aluminum hydride.
Substitution: Friedel-Crafts acylation or alkylation using aluminum chloride as a catalyst.
Major Products Formed
The major products formed from these reactions include hydroxylated derivatives, dihydrochromenones, and various substituted analogs, depending on the specific reaction conditions and reagents used.
Aplicaciones Científicas De Investigación
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its antimicrobial and antifungal properties.
Medicine: Explored for its potential as an anticancer agent due to its ability to inhibit certain enzymes and pathways involved in cancer cell proliferation.
Industry: Utilized in the development of novel materials with specific optical and electronic properties.
Mecanismo De Acción
The mechanism of action of 6-Methoxy-3-(2-phenyl-1,3-thiazol-4-yl)-2H-chromen-2-one involves its interaction with various molecular targets and pathways. For instance, its anticancer activity is attributed to its ability to inhibit topoisomerase enzymes, leading to DNA damage and apoptosis in cancer cells. Additionally, its antimicrobial activity is linked to the disruption of bacterial cell wall synthesis and function.
Comparación Con Compuestos Similares
Similar Compounds
6-Methoxy-3-(3’,4’,5’-trimethoxy-benzoyl)-1H-indole: Known for its potent antitumor activity.
4-{[4-(2-phenyl-1,3-thiazol-4-yl)phenyl]sulfonyl}morpholine: Studied for its potential therapeutic applications.
Uniqueness
6-Methoxy-3-(2-phenyl-1,3-thiazol-4-yl)-2H-chromen-2-one stands out due to its unique combination of a chromenone core and a thiazole ring, which imparts distinct chemical and biological properties. Its versatility in undergoing various chemical reactions and its broad range of applications in different fields highlight its significance.
Propiedades
Fórmula molecular |
C19H13NO3S |
|---|---|
Peso molecular |
335.4 g/mol |
Nombre IUPAC |
6-methoxy-3-(2-phenyl-1,3-thiazol-4-yl)chromen-2-one |
InChI |
InChI=1S/C19H13NO3S/c1-22-14-7-8-17-13(9-14)10-15(19(21)23-17)16-11-24-18(20-16)12-5-3-2-4-6-12/h2-11H,1H3 |
Clave InChI |
VQCUKZRPXAZGDX-UHFFFAOYSA-N |
SMILES canónico |
COC1=CC2=C(C=C1)OC(=O)C(=C2)C3=CSC(=N3)C4=CC=CC=C4 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![Spiro[1,10-diazatricyclo[6.4.0.02,6]dodeca-2(6),7-diene-5,1'-cyclopropane]-9-one](/img/structure/B11716494.png)
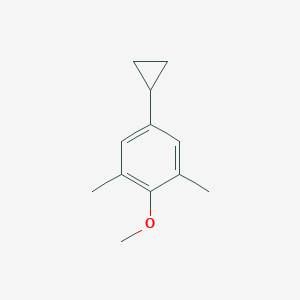
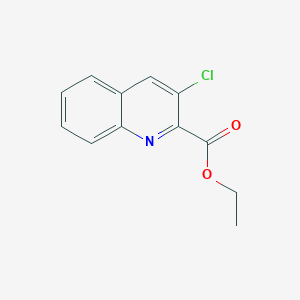
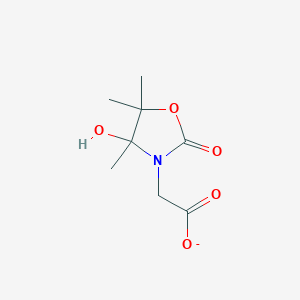
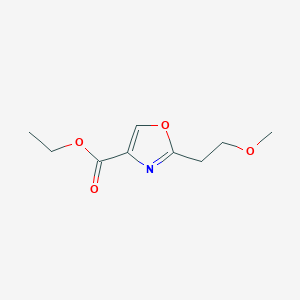
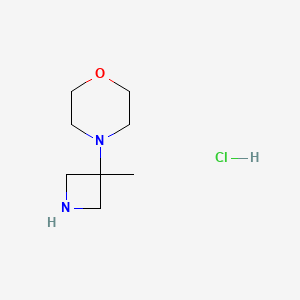
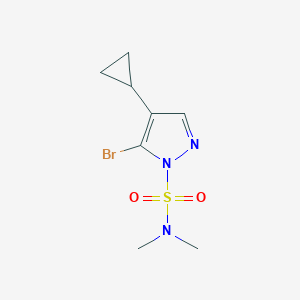
![[1-(4-Fluorobenzyl)-3-(trifluoromethyl)-1H-pyrazol-5-yl]methanol](/img/structure/B11716519.png)

![(2S,3S,4S)-3,4-dihydroxy-2-methyl-7-[(1E)-prop-1-en-1-yl]-2H,3H,4H,5H-pyrano[4,3-b]pyran-5-one](/img/structure/B11716529.png)
![8-Bromo-1H-benzo[d][1,3]oxazin-2(4H)-one](/img/structure/B11716532.png)
![6-Bromo-5-methylimidazo[1,2-a]pyridine-3-carbonitrile](/img/structure/B11716542.png)

![4-[2-(4-Methoxyphenyl)ethenyl]phenol](/img/structure/B11716547.png)
